![molecular formula C21H22FN3O4S2 B2507553 6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 897470-49-4](/img/structure/B2507553.png)

6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

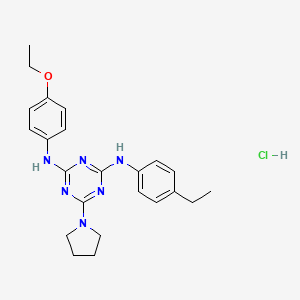

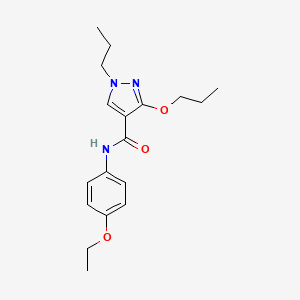

The compound “6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzothiazole ring, a piperazine ring, a sulfonyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzothiazole and piperazine rings would add rigidity to the structure, while the ethoxy, sulfonyl, and fluorophenyl groups would likely influence its polarity and potential for forming hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially be reduced, and the piperazine ring might be able to act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar benzothiazole and piperazine rings .Scientific Research Applications

Antimicrobial Activity

6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. Patel and Agravat (2009) synthesized a range of compounds related to this chemical structure and found them to possess considerable antibacterial activity (Patel & Agravat, 2009). Similarly, in 2011, Sathe et al. reported that certain fluorinated benzothiazolo imidazole compounds, which relate closely to the chemical structure , showed promising anti-microbial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antiproliferative and Anti-HIV Activity

Compounds related to this compound have been synthesized and evaluated for their antiproliferative and anti-HIV activities. Al-Soud et al. (2010) developed a series of derivatives and evaluated their effects against a variety of human tumor-derived cell lines, identifying some compounds with significant antiproliferative effects (Al-Soud et al., 2010).

Angiolytic Role in Neoplastic Development

A study by Al‐Ghorbani et al. (2016) on piperazine-benzothiazole analogues, which are structurally related to the compound , revealed that these compounds might have an angiolytic role in neoplastic development, indicating a potential use in cancer treatment (Al‐Ghorbani et al., 2016).

Anti-acetylcholinesterase Activity

Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties and found that some of these compounds have potential as anticholinesterase agents, which could be relevant for treating conditions like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Future Directions

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as antipsychotics and antidepressants . The presence of a sulfonyl group attached to a fluorophenyl ring could also suggest potential interactions with various enzymes or receptors.

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Drugs with similar structures have been known to affect pathways related to neurotransmission, inflammation, and cell proliferation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and patient-specific factors. For instance, the presence of an ethoxy group and a piperazine ring might influence its solubility and permeability, affecting its absorption and distribution .

properties

IUPAC Name |

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S2/c1-2-29-16-5-8-18-19(13-16)30-21(23-18)25-11-9-24(10-12-25)20(26)14-31(27,28)17-6-3-15(22)4-7-17/h3-8,13H,2,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQQPIBIFKCPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)